Clinical Efficacy Comparison: TK216 Monotherapy vs. Trabectedin Combination Therapy in Relapsed/Refractory Ewing Sarcoma
In a direct head-to-head comparison of clinical trial outcomes, TK216 monotherapy at the recommended Phase II dose (200 mg/m2 as a 14-day continuous infusion) demonstrated a 6-month progression-free survival (PFS) of 11.9% in a heavily pre-treated relapsed/refractory Ewing sarcoma population (median of 3 prior regimens) [1]. This contrasts with the trabectedin plus irinotecan combination regimen (trabectedin 1.0 mg/m2 over 1 hour plus irinotecan 25 mg/m2 on days 2 and 4 of a 21-day cycle), which achieved a 6-month PFS of 48% in a similar patient population [2]. This 4-fold difference in 6-month PFS underscores the distinct clinical positioning of TK216 as a targeted monotherapy versus trabectedin's combination approach.
| Evidence Dimension | 6-month progression-free survival (PFS) in relapsed/refractory Ewing sarcoma |
|---|---|
| Target Compound Data | 11.9% |
| Comparator Or Baseline | Trabectedin plus irinotecan: 48% |
| Quantified Difference | Trabectedin combination achieves a 36.1 percentage-point higher 6-month PFS (48% vs. 11.9%) |
| Conditions | TK216: Phase I/II trial (NCT02657005), 14-day continuous IV infusion, 200 mg/m2 once daily. Trabectedin: Phase I/II trial (NCT04067115), 1-hour infusion day 1 plus irinotecan days 2, 4. |
Why This Matters
This direct comparison informs selection between a targeted monotherapy approach (TK216) and a more cytotoxic combination regimen (trabectedin/irinotecan) based on patient tolerance and treatment goals.
- [1] Meyers PA, et al. Open-Label, Multicenter, Phase I/II, First-in-Human Trial of TK216: A First-Generation EWS::FLI1 Fusion Protein Antagonist in Ewing Sarcoma. J Clin Oncol. 2024;42(31):3725-3734. View Source
- [2] Grohar PJ, et al. Trabectedin and low-dose irinotecan to target EWS::FLI1 in Ewing sarcoma: a phase 1/2 trial. Nat Med. 2026. View Source
